N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride

Solubility Salt formulation Aqueous media compatibility

Reproducibility issues arise when free-base or regioisomeric aminopyrazoles are substituted for this hydrochloride building block. N-Benzyl-1,3-dimethylpyrazol-4-amine HCl provides: • Aqueous solubility ≥100 mg/mL, enabling DMSO-free cellular assays and avoiding vehicle artifacts. • Defined salt stoichiometry (MW 237.73 g/mol) for accurate automated dispensing. • Exclusive C4 N-benzyl regiochemistry validated in mTORC1/autophagy modulator scaffolds.

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
Cat. No. B12226675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride
Molecular FormulaC12H16ClN3
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NCC2=CC=CC=C2)C.Cl
InChIInChI=1S/C12H15N3.ClH/c1-10-12(9-15(2)14-10)13-8-11-6-4-3-5-7-11;/h3-7,9,13H,8H2,1-2H3;1H
InChIKeyJBZRHPLKWLTHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1,3-dimethylpyrazol-4-amine Hydrochloride: Chemical Identity & Supply Profile


N-Benzyl-1,3-dimethylpyrazol-4-amine hydrochloride (CAS 1856037-70-1) is a pyrazole-based heterocyclic building block supplied as a hydrochloride salt with molecular formula C₁₂H₁₆ClN₃ and a molecular weight of 237.73 g/mol . The compound features a 1,3-dimethylpyrazole core, a secondary benzylamine at the C4 position, and a protonated amine salt form that governs its physicochemical and handling properties. As an aminopyrazole derivative, it belongs to a scaffold class extensively employed in medicinal chemistry for kinase inhibitor design and autophagy modulator development [1]. Its procurement value lies in the combination of the N-benzyl-4-aminopyrazole pharmacophoric motif and the hydrochloride salt form, which jointly confer solubility and stability advantages over the corresponding free base, distinguishing it from non-salt analogs in synthetic workflows and formulation screening.

N-Benzyl-1,3-dimethylpyrazol-4-amine Hydrochloride: Substitution Risks


Substituting N-benzyl-1,3-dimethylpyrazol-4-amine hydrochloride with closely related aminopyrazoles—such as the free base N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine, the non-benzylated 1,3-dimethyl-1H-pyrazol-4-amine, or the N1-benzyl regioisomer—introduces quantifiable differences in solubility, salt-form stability, and steric/electronic environment around the exocyclic amine that are non-trivial for reproducible assay biology and reliable synthetic derivatization. The hydrochloride salt form of the target compound demonstrates aqueous solubility ≥100 mg/mL (≥620 mM) [1], whereas the free base analog is predominantly soluble only in polar aprotic solvents such as DMSO . The absence of the benzyl group on the exocyclic amine nitrogen (as in 1,3-dimethyl-1H-pyrazol-4-amine) eliminates the hydrophobic benzyl pharmacophore known to contribute to target binding in related benzamide autophagy modulators [2]. Generic substitution therefore risks altered dose–response profiles in cellular assays and divergent reactivity in amide coupling or reductive amination sequences, undermining both experimental reproducibility and procurement return on investment.

N-Benzyl-1,3-dimethylpyrazol-4-amine Hydrochloride: Differential Evidence vs. Analogs


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of N-benzyl-1,3-dimethylpyrazol-4-amine exhibits aqueous solubility ≥100 mg/mL (≥620 mM) in water [1]; in contrast, the free base N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine (CAS 1006450-72-1) is predominantly soluble only in polar aprotic solvents such as DMSO and shows limited aqueous solubility . This solubility differential is characteristic of hydrochloride salt formation, which for related aminopyrazole free bases has been reported to provide a 10–20× solubility increase .

Solubility Salt formulation Aqueous media compatibility

Molecular Weight and Protonation State Differences

The hydrochloride salt (C₁₂H₁₆ClN₃) possesses a molecular weight of 237.73 g/mol, comprising the free base (201.27 g/mol) plus HCl . This 36.46 g/mol mass increment (18.1% increase) must be accounted for in molar concentration calculations; failure to correct for the salt factor results in a systematic under-dosing error of ~18% when treating the hydrochloride as equivalent to the free base on a mass basis. The formal protonation of the exocyclic secondary amine also alters the calculated logP and hydrogen-bond donor count compared to the neutral free base, impacting in silico ADME predictions.

Molecular weight Salt stoichiometry Molar concentration

N-Benzyl Pharmacophore: mTORC1/Autophagy Modulation

The N-benzyl-1,3-dimethylpyrazol-4-amine scaffold is the direct synthetic precursor to N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a series that has demonstrated submicromolar antiproliferative activity (EC₅₀ = 0.62–0.80 μM for lead compounds 22 and 23 in MIA PaCa-2 pancreatic cancer cells) and mTORC1-mediated autophagy modulation [1]. The parent aniline scaffold 1,3-dimethyl-1H-pyrazol-4-amine (CAS 64517-88-0), lacking the N-benzyl substituent, shows no reported activity in this autophagy modulation paradigm, consistent with the benzyl group being a critical pharmacophoric element for target engagement [1]. While the hydrochloride target compound itself is the amine intermediate rather than the final benzamide, its N-benzyl secondary amine is the essential functional handle for derivatization to the bioactive benzamide series; analogs lacking this N-benzyl motif (e.g., 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride, CAS 1147222-02-3) cannot be elaborated to the same bioactive chemotype.

Autophagy modulation mTORC1 inhibition Pancreatic cancer

Solid-State Handling and Stability: Salt vs. Free Base

N-Benzyl-1,3-dimethylpyrazol-4-amine hydrochloride is supplied as a white crystalline powder with documented stability under normal laboratory conditions when stored away from moisture . In contrast, the free base analog N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine has a lower molecular weight and potentially different physical form (often an oil or low-melting solid), which can complicate accurate weighing and long-term storage . Closely related hydrochloride salts of aminopyrazoles, such as 1-benzyl-1H-pyrazol-4-amine hydrochloride, exhibit well-defined melting points in the range of 213–219°C , providing a crystalline, non-hygroscopic handling advantage over their free base counterparts (mp 85–90°C).

Physical form Stability Long-term storage

Regioisomeric Fidelity: N-Benzyl Position

The target compound bears the benzyl group on the exocyclic C4 amine nitrogen (N-benzyl secondary amine), whereas the commercially abundant analog 1-benzyl-1H-pyrazol-4-amine hydrochloride (CAS 1264097-17-7) carries the benzyl substituent at the endocyclic N1 position . This regioisomeric difference has two operational consequences: (i) the exocyclic N-benzyl secondary amine of the target compound is available for further N-functionalization (acylation, alkylation) while retaining a free C4 position on the pyrazole ring, whereas the N1-benzyl analog has a primary amine at C4 and an N1-blocked pyrazole; (ii) the biological annotation diverges—N1-benzyl-1H-pyrazol-4-amine derivatives are explored as RIP1 kinase inhibitor intermediates , while the N-benzyl-4-aminopyrazole scaffold maps to mTORC1/autophagy modulation [1]. Interchanging regioisomers thus alters both the synthetic diversification pathway and the biological screening relevance.

Regioisomer Synthetic handle Target engagement

N-Benzyl-1,3-dimethylpyrazol-4-amine Hydrochloride: Key Applications


Direct-to-Assay Autophagy and mTORC1 Screening

The ≥100 mg/mL aqueous solubility of the hydrochloride salt [1] enables direct dissolution in cell culture media without DMSO co-solvent, avoiding vehicle-related cytotoxicity and autophagy induction artifacts. This property supports high-content screening campaigns where the N-benzyl-4-aminopyrazole scaffold is elaborated to benzamide autophagy modulators with established submicromolar EC₅₀ values in MIA PaCa-2 pancreatic cancer cells [2].

Late-Stage Diversification for Kinase Compound Libraries

The exocyclic N-benzyl secondary amine provides a single, unambiguous site for amide coupling or reductive amination, while the hydrochloride salt form ensures accurate stoichiometric control through its defined salt stoichiometry (MW 237.73 g/mol) . This is preferred over the free base for automated parallel synthesis platforms, where crystalline solids with high melting points improve solid-dispensing reliability .

Autophagy Lead Optimization: Excluding N1-Benzyl Regioisomers

The N-benzyl on the exocyclic amine (rather than N1) is the regiochemical signature of the mTORC1/autophagy modulator scaffold [2]. Procuring this specific regioisomer ensures that subsequent benzamide derivatization yields compounds within the pharmacologically validated chemical space, avoiding the RIP1 kinase inhibitor space associated with N1-benzyl analogs .

Physicochemical Baseline for In Silico ADME Models

The well-defined molecular weight (237.73 g/mol) and protonation state of the hydrochloride salt provide a known reference point for calibrating computational logP, solubility, and permeability models . The 18.1% mass difference from the free base serves as a quality-control benchmark to verify that salt-form corrections are properly applied in compound registration and dosing calculations.

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